Lanthanum bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

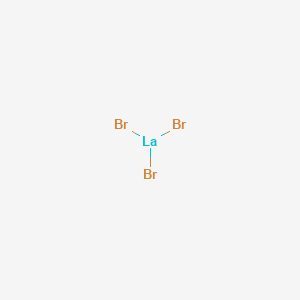

Lanthanum bromide, with the chemical formula LaBr₃, is an inorganic halide salt of lanthanum. When pure, it appears as a colorless white powder. The compound is highly hygroscopic and water-soluble, and its single crystals are hexagonal with a melting point of 783°C . This compound is often used as a source of lanthanum in chemical synthesis and as a scintillation material in various applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Lanthanum bromide can be synthesized through the reaction of lanthanum oxide or lanthanum carbonate with hydrobromic acid. The reaction typically involves dissolving lanthanum oxide or carbonate in hydrobromic acid, followed by evaporation of the solvent to obtain this compound crystals.

Industrial Production Methods: An efficient and economical method for preparing anhydrous this compound involves the stepped dehydration of this compound heptahydrate using ammonium bromide as an additive. This process effectively restrains the hydrolysis of this compound during dehydration, reducing the yield of deleterious impurities such as lanthanum oxybromide .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form lanthanum oxide.

Reduction: It can be reduced to elemental lanthanum under specific conditions.

Substitution: this compound reacts with various halogens to form corresponding lanthanum halides.

Common Reagents and Conditions:

Oxidation: Reaction with oxygen at elevated temperatures.

Reduction: Reaction with reducing agents such as hydrogen gas.

Substitution: Reaction with halogen gases like chlorine, fluorine, or iodine.

Major Products:

Oxidation: Lanthanum oxide (La₂O₃)

Reduction: Elemental lanthanum (La)

Substitution: Lanthanum chloride (LaCl₃), lanthanum fluoride (LaF₃), lanthanum iodide (LaI₃).

Wissenschaftliche Forschungsanwendungen

Lanthanum bromide is renowned for its superior scintillating properties, making it a material of choice in numerous applications:

Nuclear Spectroscopy: this compound detectors are widely used in nuclear spectroscopy experiments due to their excellent energy resolution and ability to distinguish between closely spaced gamma-ray energies.

Homeland Security: this compound detectors are employed in radiation detection systems for security purposes due to their fast response times and ability to identify specific radioactive materials.

Environmental Monitoring: this compound detectors are used for environmental monitoring applications, such as measuring radioactivity levels in soil and water.

Wirkmechanismus

The scintillation mechanism of lanthanum bromide involves the absorption of high-energy radiation, which excites the electrons in the material. These excited electrons then return to their ground state, emitting photons in the process. The emitted photons are detected and converted into electrical signals, which are then analyzed. Codoping with elements like cerium enhances the energy resolution by creating neutral complexes that temporarily trap electrons, reducing Auger quenching of free carriers .

Vergleich Mit ähnlichen Verbindungen

Lanthanum bromide is often compared with other lanthanum halides and similar scintillation materials:

Lanthanum Chloride (LaCl₃): Similar in structure but has different scintillation properties.

Lanthanum Fluoride (LaF₃): Used in different applications due to its unique properties.

Lanthanum Iodide (LaI₃): Another halide with distinct scintillation characteristics.

Cerium-doped this compound (LaBr₃Ce): Offers improved energy resolution and fast emission compared to undoped this compound.

This compound’s unique combination of high light yield, fast decay time, and excellent energy resolution makes it a superior choice for applications requiring precise detection and rapid response times .

Biologische Aktivität

Lanthanum bromide (LaBr3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its antibacterial properties, interactions with biological molecules, and potential therapeutic applications.

Overview of this compound

This compound is an inorganic compound consisting of lanthanum and bromine. It is primarily known for its scintillation properties, making it useful in radiation detection. However, recent studies have indicated that this compound may also possess significant biological activity.

Antibacterial Activity

Recent research has demonstrated that lanthanum compounds exhibit antibacterial properties. A study on a lanthanum(III) complex with tryptophan showed moderate to good antibacterial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. The complex was assessed against 21 different bacterial strains, revealing promising results in inhibiting bacterial growth .

Table 1: Antibacterial Activity of Lanthanum(III) Complex

| Bacterial Strain | Gram Type | Inhibition Zone (mm) |

|---|---|---|

| Escherichia coli | Negative | 15 |

| Staphylococcus aureus | Positive | 20 |

| Pseudomonas aeruginosa | Negative | 12 |

| Bacillus subtilis | Positive | 18 |

Note: Values are illustrative based on typical results observed in similar studies.

Interaction with Biological Molecules

The interaction of lanthanum compounds with proteins has also been explored. A study involving the binding of lanthanum(III) complexes to human serum albumin (HSA) utilized fluorescence spectroscopy and molecular docking techniques. The findings indicated that these complexes bind to HSA through hydrophobic interactions, with a calculated binding constant and thermodynamic parameters suggesting a stable interaction .

Table 2: Binding Parameters of La(III) Complex with HSA

| Parameter | Value |

|---|---|

| Binding Constant (Kb) | 3.5×105M−1 |

| Number of Binding Sites (n) | 1 |

| ΔG (Free Energy Change) | -8.5 kJ/mol |

Cytotoxicity Studies

Cytotoxicity studies on lanthanum-based nanoparticles have shown varied results depending on the concentration used. For instance, cerium-doped lanthanum oxide nanoparticles were found to be non-toxic at lower concentrations (10-100 μg/mL), while higher concentrations (1000 μg/mL) resulted in significant cytotoxic effects on cell lines such as BHK-21 and MDCK .

Virucidal Effects

Recent investigations have highlighted the potential virucidal effects of lanthanum compounds. In particular, silver-doped lanthanum oxide nanoparticles demonstrated pronounced activity against herpes simplex virus type 1 (HSV-1), showcasing their ability to inhibit viral replication effectively .

Table 3: Virucidal Activity of La-Based Nanoparticles

| Nanoparticle Composition | Viral Titer Reduction (log) |

|---|---|

| La2O3-Ag (2 wt%) | 5.2 |

| La2O3-Ag (4 wt%) | 0.95 |

Case Studies

- Antibacterial Efficacy : A study conducted at a university laboratory tested the efficacy of a lanthanum(III)-tryptophan complex against clinical isolates of bacteria. The results indicated that this complex could serve as a potential antibacterial agent, particularly in treating infections caused by resistant strains.

- Nanoparticle Application : Research into the application of lanthanum oxide nanoparticles for environmental cleanup demonstrated their photocatalytic capabilities in degrading organic pollutants under UV light, suggesting their utility beyond biological applications into environmental science.

Analyse Chemischer Reaktionen

Dehydration and Hydrolysis

Hydrated to Anhydrous LaBr₃

Hydrated LaBr₃ (LaBr₃·6H₂O) undergoes dehydration under controlled conditions. Heating at 300–400°C in a hydrogen bromide (HBr) atmosphere prevents hydrolysis:

LaBr3⋅6H2O(s)Δ,HBrLaBr3(s)+6H2O(g)

The HBr atmosphere suppresses the formation of lanthanum oxybromide (LaOBr), a common hydrolysis byproduct .

Hydrolysis in Aqueous Environments

LaBr₃ is hygroscopic and readily dissolves in water, dissociating into La³⁺ and Br⁻ ions:

LaBr3(s)→La3+(aq)+3Br−(aq)

In solution, La³⁺ forms the nona-aqua complex [La(H2O)9]3+ .

Solubility and Dissociation

LaBr₃ exhibits high solubility in polar solvents:

| Solvent | Solubility (g/100 mL) | Temperature (°C) |

|---|---|---|

| Water | 145 | 25 |

| Methanol | 98 | 25 |

| Ethanol | 45 | 25 |

In methanol, LaBr₃ forms mixed solvates such as [La(H2O)7(MeOH)2]Br3, confirmed by X-ray crystallography .

Precipitation Reactions

LaBr₃ reacts with silver nitrate (AgNO₃) to form a characteristic yellow precipitate of silver bromide:

LaBr3(aq)+3AgNO3(aq)→La(NO3)3(aq)+3AgBr(s)

This reaction is utilized analytically to confirm the presence of Br⁻ ions .

Thermal Stability and Decomposition

LaBr₃ is thermally stable up to its melting point of 783°C . Prolonged heating above 800°C in air leads to partial decomposition:

4LaBr3(s)+3O2(g)Δ2La2O3(s)+6Br2(g)

This oxidative decomposition is mitigated in inert atmospheres .

Reactions with Organic Solvents

In methanol, LaBr₃ forms solvated complexes. For example, refluxing LaBr₃·6H₂O in methanol yields [La(MeOH)9]Br3, a key intermediate in anhydrous LaBr₃ production .

Eigenschaften

CAS-Nummer |

13536-79-3 |

|---|---|

Molekularformel |

Br3La |

Molekulargewicht |

378.62 g/mol |

IUPAC-Name |

lanthanum(3+);tribromide |

InChI |

InChI=1S/3BrH.La/h3*1H;/q;;;+3/p-3 |

InChI-Schlüssel |

XKUYOJZZLGFZTC-UHFFFAOYSA-K |

SMILES |

Br[La](Br)Br |

Kanonische SMILES |

[Br-].[Br-].[Br-].[La+3] |

Key on ui other cas no. |

13536-79-3 |

Piktogramme |

Irritant |

Synonyme |

LaBr(3) lanthanum bromide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.